molecular formula C10H18N2O3 B3350894 Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate CAS No. 315493-35-7

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate

Cat. No.: B3350894
CAS No.: 315493-35-7
M. Wt: 214.26 g/mol
InChI Key: CSDMPDKITXDRDO-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It has a molecular weight of 214.26 . The compound is also known by its IUPAC name, tert-butyl (S)-3-methyl-5-oxopiperazine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m0/s1 . This code provides a specific description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data from material safety data sheets (MSDS) or other specialized chemical databases.

Scientific Research Applications

Molecular Structure and Properties

Tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate is studied for its molecular structure, showcasing a six-membered ring adopting a distorted half-chair configuration. This configuration allows for hydrogen bond formation between various functional groups, indicating potential for complex chemical interactions and syntheses (Kolter et al., 1996).

Synthesis and Intermediate Use

This compound is significant as an intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550. An efficient synthesis approach involves multiple steps, starting from readily available reagents, indicating its value in complex drug synthesis processes (Chen Xin-zhi, 2011).

Reactivity and Derivative Formation

This compound reacts with various agents like L-selectride, leading to the formation of derivatives with potential pharmacological applications. These reactions are notable for their high yield and stereoselectivity, important for creating specific molecular configurations (Boev et al., 2015).

Crystallography and Structural Analysis

X-ray studies and crystallographic analyses have been conducted on various derivatives of this compound, revealing details about molecular packing and hydrogen bonding patterns. This is crucial for understanding the physical and chemical properties of these compounds and their potential applications (Didierjean et al., 2004).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle the compound safely to minimize risks.

Properties

IUPAC Name

tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDMPDKITXDRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315493-35-7
Record name tert-butyl 3-methyl-5-oxopiperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)CN(CC(C)NC(=O)OCc1ccccc1)C(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate (2.3 g) and 10% Pd/C (0.23 g) in methanol (46 ml) was stirred at room temperature for 1 hour under a hydrogen atmosphere. The catalyst was filtered off and the filtrate was stirred at 50° C. for 1 hour, concentrated under reduced pressure to obtain the title compound (1.1 g) as a colorless non-crystalline powder.
Name
ethyl 2-[[2-[[(benzyloxy)carbonyl]amino]propyl](tert-butoxycarbonyl)amino]acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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